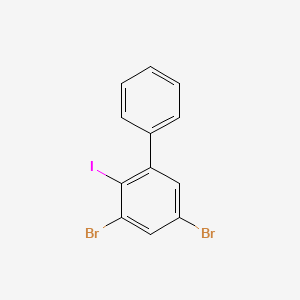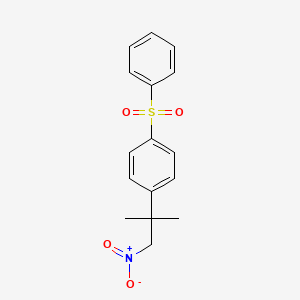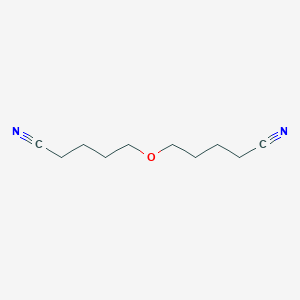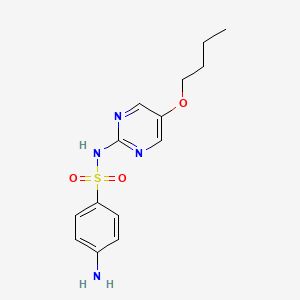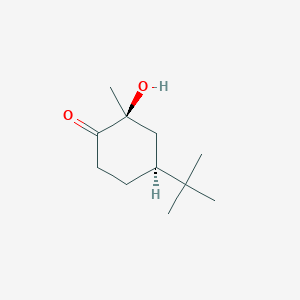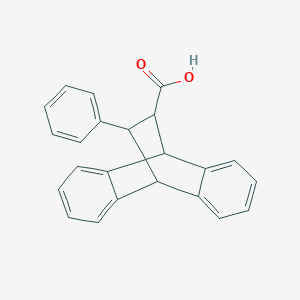![molecular formula C8H10O2S B15074853 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide CAS No. 29294-06-2](/img/structure/B15074853.png)
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide is a unique chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.232 g/mol . This compound is characterized by its bicyclic structure, which includes a sulfur atom and two oxygen atoms, making it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide typically involves the reaction of a suitable diene with sulfur dioxide under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
化学反应分析
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
作用机制
The mechanism of action of 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with amino acid residues in proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and redox reactions .
相似化合物的比较
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide can be compared with other similar compounds, such as:
9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide: This compound has an additional double bond in its structure, which can affect its reactivity and stability.
1,6-Dimethyl-9-thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the sulfone group, which imparts distinct chemical and physical properties .
属性
CAS 编号 |
29294-06-2 |
|---|---|
分子式 |
C8H10O2S |
分子量 |
170.23 g/mol |
IUPAC 名称 |
9λ6-thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide |
InChI |
InChI=1S/C8H10O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h1,3,5-8H,2,4H2 |
InChI 键 |
ISCBLJUYGMLOIX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=CC(S2(=O)=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


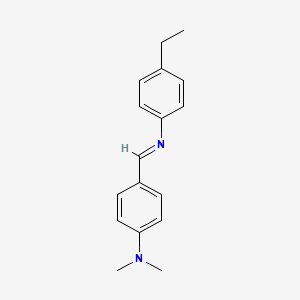
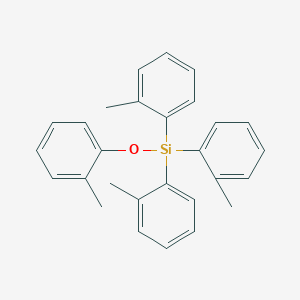
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
